1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

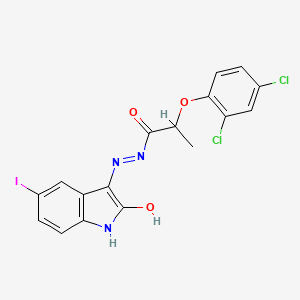

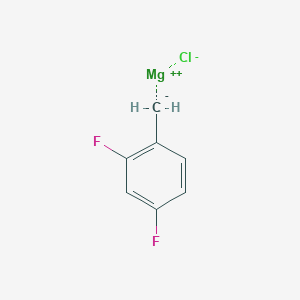

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is a type of ionic liquid . It has a molecular formula of C12H16F8N2O4S and a molecular weight of 436.32 g/mol . This compound is often used in synthetic chemistry and is considered an aprotic neutral ionic liquid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate include a molecular weight of 436.32 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 12, a rotatable bond count of 6, an exact mass of 436.07030347 g/mol, a monoisotopic mass of 436.07030347 g/mol, a topological polar surface area of 83.6 Ų, and a heavy atom count of 27 .Applications De Recherche Scientifique

Solubility and Diffusivity Studies

This compound has been used in studies related to solubility and diffusivity . It has been used to understand the behavior of binary mixtures and their properties at different temperatures and pressures .

Glycosylation Promoter

It can act as a glycosylation promoter in the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors . This application is particularly useful in the field of biochemistry and pharmaceuticals.

Solvent for Extraction

This ionic liquid can be used as a solvent for the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons . This property makes it valuable in the field of petrochemicals and environmental science.

Preparation of Ion-Conductive Polymeric Membranes

It can be used as a reagent in the preparation of ion-conductive polymeric membranes . These membranes have applications in fuel cells and other electrochemical devices.

Ammonia Sorption

It can be used to prepare a deep eutectic solvent applicable in ammonia sorption . This is particularly useful in the field of environmental science and industrial waste management.

High-Pressure CO2 Removal Process

This compound can be used as a solvent in the high-pressure CO2 removal process . This application is particularly relevant in industries that produce large amounts of CO2 as a byproduct.

Catalyst in Glucose Epimerization

It can be used to prepare ionic liquid/phosphomolybdate based hybrids as catalysts applicable in the glucose epimerization . This has potential applications in the food industry and biofuel production.

Electrolytes in Batteries and Solar Cells

Ionic liquids like this compound exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity. They find applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .

Mécanisme D'action

Target of Action

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, also known as [BMIM][TFES], is a type of ionic liquid It’s known that ionic liquids can interact with a variety of biological and chemical systems, influencing their behavior and properties .

Mode of Action

The mode of action of [BMIM][TFES] is primarily through its physicochemical properties, such as solubility and diffusivity . As an ionic liquid, it can interact with other substances at the molecular level, altering their properties and behaviors. For instance, it can enhance the solubility of certain gases, such as CO2 , and influence the diffusivity of substances in mixtures .

Biochemical Pathways

For example, some ionic liquids can inhibit methane production rate , suggesting a potential impact on anaerobic digestion pathways.

Pharmacokinetics

Given its ionic nature and relatively high molecular weight , it’s likely that its bioavailability is limited

Result of Action

The results of [BMIM][TFES]'s action can vary depending on the context. For instance, in the presence of certain gases, it can enhance their solubility . In biochemical systems, it can influence the rate of certain reactions . The specific molecular and cellular effects would depend on the particular system and conditions.

Action Environment

The action of [BMIM][TFES] can be influenced by various environmental factors. For instance, its solubility and diffusivity properties can be affected by temperature and pressure . Furthermore, the presence of other substances can also influence its behavior .

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPEQAOGNPMOP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023247 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate | |

CAS RN |

880084-62-8 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)